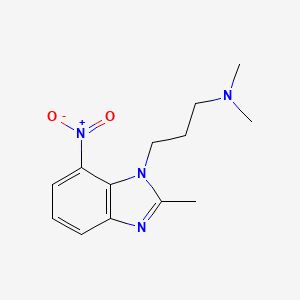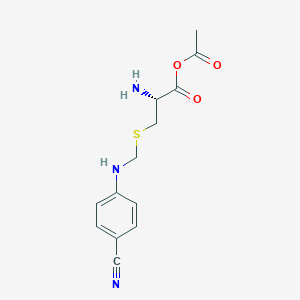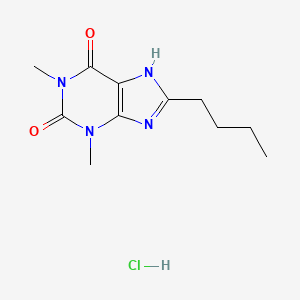
1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole involves multiple steps. One common approach is to start with the benzimidazole core and introduce the functional groups through a series of reactions. For example, the dimethylamino group can be introduced via a nucleophilic substitution reaction, while the hydroxy(oxido)amino group can be added through an oxidation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy(oxido)amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride: Used as a carboxyl activating agent in peptide synthesis.
3-(dimethylamino)propan-1-ol: Used in esterification reactions.
Uniqueness
1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
| 960-77-0 | |
Molekularformel |
C13H18N4O2 |
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(2-methyl-7-nitrobenzimidazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N4O2/c1-10-14-11-6-4-7-12(17(18)19)13(11)16(10)9-5-8-15(2)3/h4,6-7H,5,8-9H2,1-3H3 |
InChI-Schlüssel |
GRVQXOCIONMKSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1CCCN(C)C)C(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)

![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)

![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
